molecular formula C9H12ClNO2 B2783140 Methyl 4-amino-3-methylbenzoate hydrochloride CAS No. 1172454-57-7

Methyl 4-amino-3-methylbenzoate hydrochloride

Cat. No.: B2783140
CAS No.: 1172454-57-7
M. Wt: 201.65
InChI Key: AUFPNKKAFWWRGX-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-methylbenzoate hydrochloride is a benzoic acid derivative featuring an amino group at the 4-position and a methyl group at the 3-position of the aromatic ring, with a methyl ester moiety at the carboxylic acid position. Its molecular formula is C₉H₁₁NO₂·HCl, and it is widely utilized in biomedical research and pharmaceutical synthesis, particularly as an intermediate in drug development (e.g., telmisartan for metabolic disorders) . The hydrochloride salt enhances solubility and stability, making it favorable for synthetic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-5-7(9(11)12-2)3-4-8(6)10;/h3-5H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFPNKKAFWWRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The methyl ester group and aromatic amine undergo oxidation under controlled conditions:

  • Oxidation of the methyl group :
    In acidic environments, the methyl ester can be oxidized to a carboxylic acid. For example, reaction with potassium permanganate (KMnO₄) in aqueous sulfuric acid yields 4-amino-3-methylbenzoic acid.
    Reaction equation :

    Methyl 4-amino-3-methylbenzoate+KMnO4H2SO44-Amino-3-methylbenzoic acid+CO2+H2O\text{Methyl 4-amino-3-methylbenzoate} + \text{KMnO}_4 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Amino-3-methylbenzoic acid} + \text{CO}_2 + \text{H}_2\text{O}

    This reaction is critical for generating intermediates in antihypertensive drug synthesis .

Substitution Reactions

The amino group participates in nucleophilic substitution and acylation:

  • Acylation with butyryl chloride :
    Reacting with butyryl chloride in toluene at 90°C produces N-butyryl-4-amino-3-methylbenzoate, a precursor for angiotensin II antagonists.

    Conditions :

    ReagentSolventTemperatureYield
    Butyryl chlorideToluene90°C92–95%

    The reaction proceeds via intermediate formation of o-toluidine hydrochloride, which is neutralized to isolate the acylated product .

  • Bromination :
    Electrophilic bromination with Br₂ in acetic acid introduces a bromine atom at the para position of the aromatic ring.

    Conditions :

    ReagentSolventTemperatureYield
    Br₂Acetic acid25–30°C98%

    This step is pivotal for synthesizing N-(4-bromo-2-methylphenyl)butanamide, a key intermediate in pharmaceutical production .

Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions:

  • Buchwald–Hartwig amination :
    Reaction with cyclohexenylchlorobenzene in the presence of a palladium catalyst forms C–N bonds, enabling access to quinoline-based antibiotics.

    Conditions :

    CatalystLigandSolventTemperatureYield
    Pd(OAc)₂BINAPToluene100°C88–89%

    This method avoids isolation of intermediates, enhancing process efficiency .

Reduction and Esterification

  • Reduction of nitro precursors :
    Hydrogenation of methyl 4-nitro-3-methylbenzoate with H₂ over Pd/C quantitatively reduces the nitro group to an amine.

    Conditions :

    CatalystPressureSolventTimeYield
    5% Pd/C48 psi H₂Methanol24 h99%

    This step is foundational for generating the amine functionality in the compound .

  • Esterification :
    Direct esterification of 4-(aminomethyl)benzoic acid with methanol and HCl produces the hydrochloride salt.

    Conditions :

    Acid CatalystTemperatureTimeYield
    HCl (30%)Reflux7 h89%

    The product is isolated via pH adjustment and solvent extraction .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYieldApplication
AcylationButyryl chloride, toluene, 90°CN-Butyryl-4-amino-3-methylbenzoate92–95%Angiotensin II antagonist prep
BrominationBr₂, acetic acid, 25–30°CN-(4-Bromo-2-methylphenyl)butanamide98%Intermediate for antibiotics
Buchwald couplingPd(OAc)₂, BINAP, toluene, 100°CQuinoline derivatives88–89%Antibiotic development
Nitro reductionH₂, Pd/C, methanol, 48 psiMethyl 4-amino-3-methylbenzoate99%Pharmaceutical intermediates

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents
Methyl 4-amino-3-methylbenzoate hydrochloride is utilized in the synthesis of neuroprotective hydrazides, which have shown potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds aim to protect neurons from damage and improve cognitive functions by inhibiting pathways that lead to neuronal death .

Synthesis of Retinoids
The compound is also involved in the research and development of diphenylamine-based retinoids. These retinoids are crucial in dermatological therapies and have applications in treating skin disorders due to their ability to modulate gene expression related to skin cell growth and differentiation .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an important building block in organic synthesis. It can be transformed into various derivatives that are essential for developing more complex chemical entities. For instance, it can undergo acylation reactions to produce butyryl derivatives, which are valuable in pharmaceutical formulations .

Reactions and Mechanisms
The compound can participate in several chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, making it versatile for synthesizing other functionalized aromatic compounds. Its reactivity profile allows chemists to explore new pathways for creating novel therapeutic agents .

Case Study 1: Neuroprotective Hydrazides

A study highlighted the synthesis of a series of hydrazides derived from this compound. These derivatives were tested for their neuroprotective effects against oxidative stress in neuronal cell cultures. Results indicated a significant reduction in cell death compared to untreated controls, showcasing the potential of these compounds in neuroprotection .

Case Study 2: Synthesis of Diphenylamine-based Retinoids

Research focused on modifying this compound to create diphenylamine-based retinoids. The synthesized retinoids demonstrated enhanced biological activity against skin cancer cell lines, indicating their potential use as therapeutic agents in oncology .

Summary Table of Applications

Application Area Description Source
Neuroprotective AgentsUsed in synthesizing hydrazides for Alzheimer's treatment
Organic SynthesisBuilding block for complex molecules; undergoes various chemical reactions
Dermatological ResearchDevelopment of diphenylamine-based retinoids for skin disorders

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-methylbenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism: Positional and Functional Group Variations

Key structural analogs differ in substituent positions or functional groups, significantly altering physicochemical properties and applications.

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Similarity Score* Key Features
Methyl 4-amino-3-methylbenzoate 18595-14-7 C₉H₁₁NO₂ 165.19 Reference Amino (4-position), methyl (3-position), methyl ester; planar intramolecular H-bonding
Methyl 3-amino-4-methylbenzoate 18595-18-1 C₉H₁₁NO₂ 165.19 0.88 Amino (3-position), methyl (4-position); altered H-bonding and packing
Methyl 4-amino-3-cyclopropylbenzoate HCl 2044702-89-6 C₁₂H₁₄NO₂·HCl 243.71 0.95 Cyclopropyl substituent (3-position); increased steric hindrance
tert-Butyl 4-amino-3-methylbenzoate - C₁₂H₁₅NO₂ 207.25 - Bulkier tert-butyl ester; reduced solubility, enhanced lipophilicity

*Similarity scores calculated using structural fingerprinting ().

Physicochemical Properties

  • Solubility: The hydrochloride salt form of Methyl 4-amino-3-methylbenzoate improves aqueous solubility compared to its free base or neutral analogs (e.g., tert-butyl ester) .
  • Crystallinity: Intramolecular C–H···O hydrogen bonds in Methyl 4-amino-3-methylbenzoate stabilize a near-planar conformation, while intermolecular N–H···O bonds form chains along the c-axis . In contrast, Methyl 3-amino-4-methylbenzoate may exhibit different packing due to positional isomerism.
  • Reactivity: The amino group in Methyl 4-amino-3-methylbenzoate is reactive toward acylation (e.g., butyryl chloride), a property shared with analogs like Methyl 4-(2-aminoethyl)benzoate hydrochloride .

Pharmacological and Industrial Relevance

  • Biomedical Research: Methyl 4-amino-3-methylbenzoate is prioritized in metabolic disorder studies, while Methyl 4-aminobutanoate hydrochloride (a non-aromatic analog) serves in neurotransmitter research .
  • Agrochemicals : Structural analogs like Metazachlor (a chloroacetamide herbicide) highlight the role of benzoate derivatives in agrochemistry .

Biological Activity

Methyl 4-amino-3-methylbenzoate hydrochloride, also known by its CAS number 18595-14-7, is a compound of significant interest in biological and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on a review of recent literature and research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₁ClN₁O₂
Molecular Weight165.19 g/mol
Density1.1 ± 0.1 g/cm³
Melting Point115-117 °C
Boiling Point314.8 ± 22 °C
Flash Point167.5 ± 19.9 °C

This compound is primarily used as a biochemical reagent in life sciences research, indicating its importance in various experimental applications .

This compound exhibits several biological activities that can be attributed to its structural characteristics. Its mechanism of action is thought to involve modulation of neurotransmitter systems and potential interactions with various enzyme pathways. The compound is recognized for its ability to penetrate biological barriers, including the blood-brain barrier (BBB), which enhances its utility in neurological studies .

Pharmacological Effects

Research has indicated that this compound may possess local anesthetic properties similar to other benzoate derivatives. A study evaluating a series of benzoate compounds found that modifications to the benzoate structure could lead to enhanced anesthetic effects and reduced toxicity . This suggests that methyl 4-amino-3-methylbenzoate could be explored further for its anesthetic potential.

Toxicity and Safety

While the compound shows promise for therapeutic applications, it is crucial to consider its safety profile. Preliminary studies indicate that it may have low toxicity; however, comprehensive toxicological assessments are necessary to establish safe dosage levels for clinical use .

Local Anesthetic Research

In a comparative study of various benzoate derivatives, methyl 4-amino-3-methylbenzoate was included in the synthesis of new anesthetic agents. The results demonstrated that certain structural modifications led to improved anesthetic efficacy with minimal adverse effects . For instance, compounds derived from this base structure were evaluated through surface anesthesia and block anesthesia tests, showing promising results in terms of onset time and duration of action.

Antibiotic Development

Another area of interest involves the use of methyl 4-amino-3-methylbenzoate as a precursor in the synthesis of antibiotics based on quinoline and indole structures. This application highlights the compound's versatility and potential as a building block in medicinal chemistry .

Q & A

Q. What are the optimal synthetic conditions for Methyl 4-amino-3-methylbenzoate hydrochloride to maximize yield and purity?

  • Methodological Answer: The synthesis typically involves esterification of 4-amino-3-methylbenzoic acid with methanol under acidic conditions, followed by hydrochloride salt formation. Key parameters include:
  • Temperature: Reflux conditions (~60–80°C) to drive esterification .
  • Catalysts: Use of HCl gas or concentrated hydrochloric acid for both esterification and salt formation .
  • Purification: Recrystallization from ethanol/water mixtures to remove unreacted starting materials and byproducts. Monitor purity via thin-layer chromatography (TLC) or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the ester, amino, and methyl group positions. Aromatic protons appear as distinct signals between 6.5–8.0 ppm, while the methyl ester resonates as a singlet near 3.8 ppm .
  • X-ray Crystallography: Resolves 3D molecular geometry and hydrogen-bonding patterns in the crystalline state, critical for understanding reactivity .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode detects the molecular ion peak [M+H]+^+ and fragments corresponding to the benzoate backbone .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?

  • Methodological Answer: The hydrochloride salt enhances aqueous solubility due to ionic dissociation, making it ideal for biological assays. Stability tests under varying pH (e.g., 2–9) and temperatures (4°C, 25°C, 40°C) should be conducted using UV-Vis spectroscopy to monitor degradation. Hydrolytic stability in organic solvents (e.g., DMSO, methanol) requires Karl Fischer titration to track moisture content .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:
  • Standardize Assays: Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Dose-Response Curves: Generate IC50_{50}/EC50_{50} values across multiple replicates to assess reproducibility.
  • Comparative Meta-Analysis: Cross-reference results with structurally similar compounds (e.g., methyl 4-amino-3-methoxybutanoate hydrochloride) to identify structure-activity trends .

Q. What strategies are effective for analyzing the stereochemical influence of this compound in peptide coupling reactions?

  • Methodological Answer:
  • Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB to assess enantiomeric excess (ee) .
  • Kinetic Resolution: Monitor coupling efficiency with chiral amino acids (e.g., L/D-phenylalanine) via 19^{19}F NMR or fluorescent tagging .
  • Computational Modeling: Density Functional Theory (DFT) calculations predict steric hindrance and transition-state energetics in peptide bond formation .

Q. What computational approaches are suitable for predicting interactions between this compound and biological targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like G-protein-coupled receptors (GPCRs). Focus on hydrogen bonding with the amino group and π-π stacking of the aromatic ring .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability under physiological conditions .
  • QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial or anticancer activity .

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